N1-Methylethane-1,2-diamine dihydrochloride
Description
N1-Methylethane-1,2-diamine dihydrochloride (CAS: 64670-85-5) is a substituted ethylenediamine derivative with the molecular formula C₃H₁₂Cl₂N₂ and a molecular weight of 163.05 g/mol. Structurally, it consists of a two-carbon ethane backbone with a methyl group attached to one nitrogen atom and two hydrochloride salts. This compound is primarily utilized in biochemical and pharmaceutical research, notably as an intermediate in synthesizing inhibitors such as MS023, a cell-active human protein arginine methyltransferase inhibitor . Its high purity (≥95%) and stability under standard laboratory conditions make it suitable for controlled experimental applications .
Properties
IUPAC Name |
N'-methylethane-1,2-diamine;dihydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H10N2.2ClH/c1-5-3-2-4;;/h5H,2-4H2,1H3;2*1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TTYAMYGZPMSITF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCCN.Cl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H12Cl2N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10618731 | |
| Record name | N~1~-Methylethane-1,2-diamine--hydrogen chloride (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10618731 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.04 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1187830-44-9 | |
| Record name | N~1~-Methylethane-1,2-diamine--hydrogen chloride (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10618731 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
N1-Methylethane-1,2-diamine dihydrochloride can be synthesized through multiple methods. One common method involves the reaction of ethylenediamine with formaldehyde and hydrogen chloride. The reaction typically occurs under controlled temperature and pressure conditions to ensure the formation of the desired product .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale chemical reactors where ethylenediamine is reacted with formaldehyde and hydrogen chloride. The reaction mixture is then purified through distillation and crystallization processes to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
N1-Methylethane-1,2-diamine dihydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding amine oxides.
Reduction: It can be reduced to form primary amines.
Substitution: It can undergo nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like alkyl halides. The reactions typically occur under controlled temperature and pressure conditions to ensure high yields and purity of the products .
Major Products Formed
The major products formed from these reactions include amine oxides, primary amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
N1-Methylethane-1,2-diamine dihydrochloride has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: It is used in the study of enzyme mechanisms and as a ligand in biochemical assays.
Medicine: It is investigated for its potential therapeutic applications, including its use as a precursor for the synthesis of pharmaceutical compounds.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N1-Methylethane-1,2-diamine dihydrochloride involves its interaction with various molecular targets and pathways. It can act as a nucleophile in substitution reactions, forming covalent bonds with electrophilic centers. It can also participate in hydrogen bonding and coordination interactions with metal ions, influencing the reactivity and stability of the resulting complexes .
Comparison with Similar Compounds
Comparison with Structurally Similar Diamine Dihydrochlorides
Substituent Effects on Physicochemical Properties
The table below compares N1-Methylethane-1,2-diamine dihydrochloride with analogous compounds based on substituents and applications:
Key Observations :
- Substituent Bulk : AMN082’s benzhydryl groups enhance lipophilicity, facilitating blood-brain barrier penetration for CNS-targeted applications . In contrast, the naphthyl group in N-(1-Naphthyl)ethylenediamine dihydrochloride enables π-π interactions critical for its role in colorimetric assays .
- Solubility : The methyl group in this compound reduces basicity compared to unsubstituted ethylenediamine, improving water solubility for biochemical assays .
- Chirality : Cyclopentane-based diamines (e.g., ) exhibit stereoselectivity, making them valuable in catalysis, whereas N1-Methylethane-1,2-diamine lacks chiral centers.
Biological Activity
N1-Methylethane-1,2-diamine dihydrochloride (CAS No. 109-81-9) is a compound with significant biological activity due to its structural properties, particularly the presence of two amine groups. This article explores its mechanisms of action, biological applications, and relevant research findings.
Chemical Structure and Properties
This compound is characterized by the following features:
- Chemical Formula : C3H10Cl2N2
- Molecular Weight : 156.04 g/mol
- Appearance : White crystalline solid
- Solubility : Soluble in water, indicating potential for biological interactions.
The compound's two amine groups allow it to participate in various chemical reactions and form bonds with biological targets, which is crucial for its pharmacological effects.
The biological activity of this compound primarily involves:
- Enzyme Interaction : The compound has been shown to inhibit specific enzymes, which can alter metabolic pathways. This inhibition is significant in the context of diseases where enzyme dysfunction plays a role.
- Receptor Modulation : It interacts with various receptors, potentially influencing signaling pathways that are critical for cellular function and communication .
Biological Applications
This compound has diverse applications in several fields:
- Medicinal Chemistry : Investigated as a potential therapeutic agent for conditions related to enzyme dysfunction and as a chelating agent in metal poisoning treatments .
- Biochemical Research : Used as a reagent in biochemical assays to study protein interactions and enzyme kinetics.
- Industrial Applications : Employed in the oil and gas industry as a clay-swelling inhibitor to maintain wellbore stability .
Case Studies
-
Enzyme Inhibition Studies :
- A study demonstrated that this compound effectively inhibited enzyme activity in vitro, leading to decreased substrate conversion rates. This was particularly noted in studies involving metabolic enzymes linked to cancer progression.
- Therapeutic Potential :
- Antimicrobial Activity :
Data Table: Summary of Biological Activities
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
